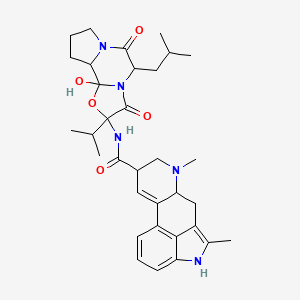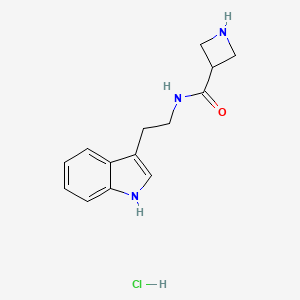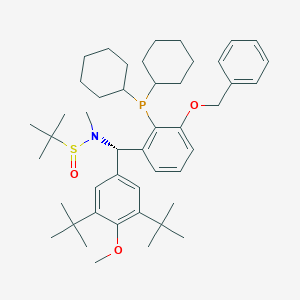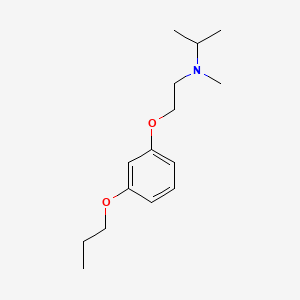![molecular formula C12H13ClN2O2 B12298142 5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)
5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzo[d]oxazole core with a piperidin-3-yl substituent at the 3-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-aminobenzoic acid with piperidine under specific conditions to form the desired oxazole ring . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-aminobenzoic acid: A precursor in the synthesis of the target compound.
3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one: Lacks the chlorine substituent.
5-chloro-3-(morpholin-4-yl)benzo[d]oxazol-2(3H)-one: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one is unique due to the presence of both a chlorine atom and a piperidine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to similar compounds.
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
5-chloro-3-piperidin-3-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-3-4-11-10(6-8)15(12(16)17-11)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
NCRMREKNGVMGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)

![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene](/img/structure/B12298099.png)

![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)

![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)



![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
